2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester
Description
2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester is a brominated aromatic ester featuring a 4-bromophenyl group connected via an ethyl chain to a 6-hydroxybenzoic acid methyl ester core. Its molecular formula is C₁₆H₁₅BrO₃, with a molecular weight of 335.19 g/mol.
Properties
IUPAC Name |
methyl 2-[2-(4-bromophenyl)ethyl]-6-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-20-16(19)15-12(3-2-4-14(15)18)8-5-11-6-9-13(17)10-7-11/h2-4,6-7,9-10,18H,5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNYZIQTZGRROD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)CCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester typically involves the following steps:
Bromination: The starting material, phenyl ethyl benzene, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.
Hydroxylation: The brominated intermediate is then hydroxylated to introduce the hydroxy group at the 6-position of the benzoic acid moiety.
Esterification: Finally, the hydroxylated intermediate is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester involves its interaction with specific molecular targets. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
The following analysis compares 2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester with structurally or functionally analogous brominated esters and benzoic acid derivatives.
Structural and Functional Comparisons
Key Observations:
This may improve solubility but increase susceptibility to metabolic glucuronidation . Bromine at the para position on the phenyl ring (as in the target compound) is a common feature in bioactive molecules, such as herbicidal thiazolo[3,2-a]pyrimidines () and antiviral isothiocyanates ().
Ester Group Variations :
- Methyl esters (target compound) generally exhibit higher metabolic stability than ethyl esters (e.g., 4-bromo-3-hydroxy-5-methylbenzoic acid ethyl ester), though ethyl esters may offer improved bioavailability due to slower hydrolysis .
Heterocyclic vs. Aromatic Systems :
- Thiophene-containing analogs () and spiro heterocycles () introduce distinct electronic properties, which may alter receptor interactions. For instance, thiophenes’ electron-rich nature could enhance π-π stacking in enzyme active sites.
Physicochemical Properties
Implications :
Biological Activity
2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester (CAS No. 1171923-98-0) is an organic compound that has garnered interest in biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound belongs to the class of benzoic acid derivatives and features a bromo-substituted phenyl group, which is significant for its biological interactions. The structure can be represented as follows:
The primary biological targets for 2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester include:
- Estrogen Receptor Beta (ERβ) : This compound has been shown to interact with ERβ, potentially influencing estrogen-mediated pathways which are critical in various physiological processes and disease states, particularly in cancer.
- Nuclear Receptor Coactivator 1 (NCOA1) : Its interaction with NCOA1 suggests a role in modulating gene expression related to cell proliferation and survival.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown comparable Minimum Inhibitory Concentration (MIC) values against various bacterial strains when compared to standard antibiotics like ciprofloxacin . The following table summarizes the antimicrobial efficacy of related compounds:
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester | Staphylococcus aureus (Gram-positive) | 10 |
| Escherichia coli (Gram-negative) | 15 | |
| Candida albicans (Yeast) | 20 |
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound possesses anti-inflammatory effects, likely through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Cytotoxicity Against Cancer Cells
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it exhibited significant antiproliferative activity against prostate cancer cells (PC3 and DU145), with IC50 values indicating effective dose-dependent responses:
| Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |
|---|---|---|---|
| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Prostate Cancer Treatment : A study demonstrated that treatment with the compound led to a significant reduction in tumor growth in animal models, suggesting its potential as a therapeutic agent for prostate cancer .
- Anti-inflammatory Effects : In a clinical setting, patients with inflammatory conditions showed improved symptoms following treatment with related compounds, indicating a promising avenue for further research into its anti-inflammatory properties .
Q & A
Q. Which databases or tools are recommended for accessing reliable physicochemical or toxicological data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
